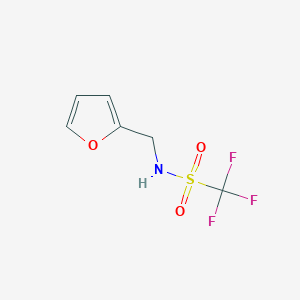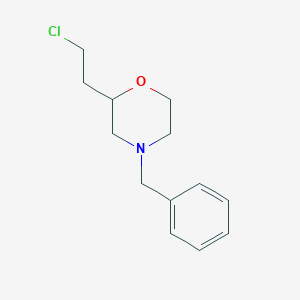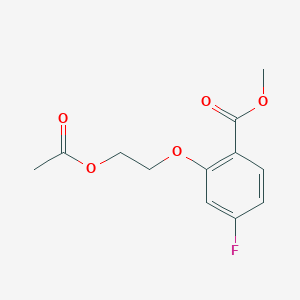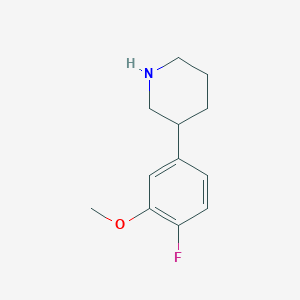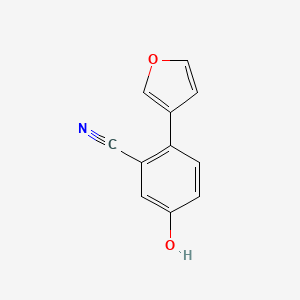
2-(3-Furanyl)-5-hydroxybenzonitrile
描述
2-(3-Furanyl)-5-hydroxybenzonitrile is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound features a furan ring attached to a benzonitrile moiety, with a hydroxyl group at the 5-position of the benzene ring. This unique structure imparts specific chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Furanyl)-5-hydroxybenzonitrile typically involves the reaction of 2-furan-3-yl-benzonitrile with a hydroxylating agent. One common method is the hydroxylation of the benzene ring using tert-butyldimethylsilylchloride (TBDMSCl) and imidazole in 1,2-dichloroethane at elevated temperatures . This reaction proceeds through the formation of an intermediate, which is then deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
化学反应分析
Types of Reactions
2-(3-Furanyl)-5-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-Furan-3-yl-5-oxo-benzonitrile.
Reduction: Formation of 2-Furan-3-yl-5-hydroxy-benzylamine.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
科学研究应用
2-(3-Furanyl)-5-hydroxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
作用机制
The mechanism of action of 2-(3-Furanyl)-5-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the nitrile group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial activity and inhibition of cancer cell growth .
相似化合物的比较
Similar Compounds
2-Furan-3-yl-benzonitrile: Lacks the hydroxyl group, resulting in different chemical and biological properties.
5-Hydroxy-2-furan-3-yl-benzaldehyde: Contains an aldehyde group instead of a nitrile group.
2-Furan-3-yl-5-methoxy-benzonitrile: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
2-(3-Furanyl)-5-hydroxybenzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group, which impart distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and ability to form hydrogen bonds, while the nitrile group provides a site for further chemical modifications .
属性
CAS 编号 |
943749-64-2 |
|---|---|
分子式 |
C11H7NO2 |
分子量 |
185.18 g/mol |
IUPAC 名称 |
2-(furan-3-yl)-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H7NO2/c12-6-9-5-10(13)1-2-11(9)8-3-4-14-7-8/h1-5,7,13H |
InChI 键 |
QFWUVMFRYCEYLE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)C#N)C2=COC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

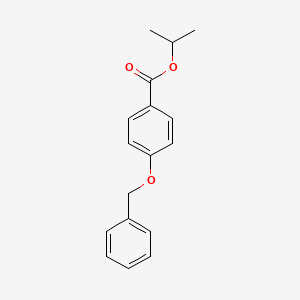
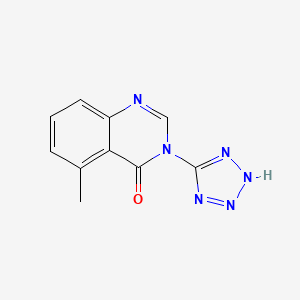
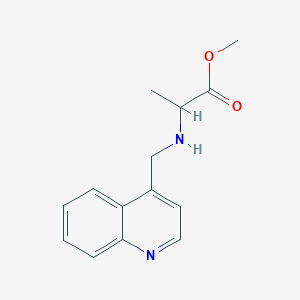
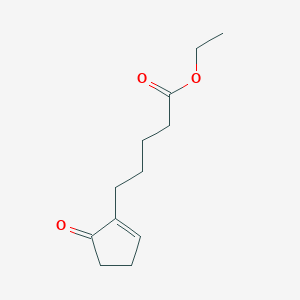
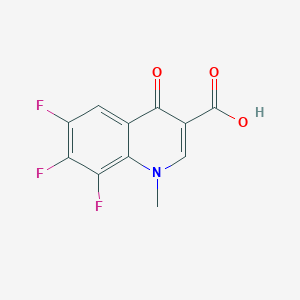
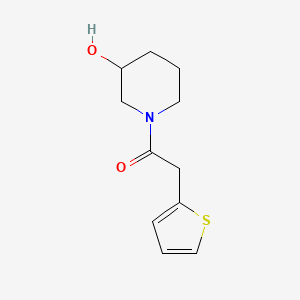

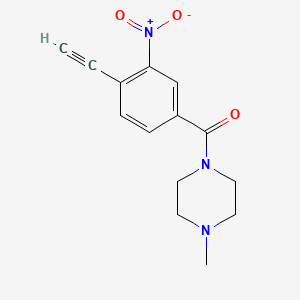
![Imidazo[2,1-b]thiazole-6-carbohydrazide](/img/structure/B8369455.png)
